N-(4-tert-butylphenyl)-2-chloropropanamide
Description
Contextualization within Halogenated Amides and Anilide Derivatives
N-(4-tert-butylphenyl)-2-chloropropanamide is structurally defined by two key functional groups: an α-haloamide and an anilide.
Anilides , or N-phenylamides, are amides derived from aniline (B41778) and its derivatives. sci-hub.seresearchgate.net This class of compounds is of significant industrial and pharmaceutical importance. sci-hub.se The amide linkage is a cornerstone of biochemistry, forming the peptide bonds that constitute proteins. In industrial chemistry, anilide derivatives are used in the manufacturing of dyes, polymers, and agricultural chemicals such as herbicides and fungicides. sci-hub.se
α-Haloamides are a subclass of amides characterized by a halogen atom positioned on the carbon adjacent (the α-carbon) to the carbonyl group. nih.gov This structural feature renders the α-carbon electrophilic and susceptible to a variety of chemical transformations. nih.gov Consequently, α-haloamides are valuable synthetic intermediates, serving as precursors for the synthesis of α-amino amides, α-oxyamides, and various heterocyclic compounds. nih.govnih.gov Enantioenriched α-haloamides, in particular, are considered attractive building blocks or "linchpins" for creating complex chiral molecules for the pharmaceutical and agrochemical industries. nih.gov
The specific structure of this compound imparts a unique combination of reactivity and physical properties. The molecule consists of a propanamide backbone where a chlorine atom is attached to the α-carbon (C2) and the amide nitrogen is substituted with a 4-tert-butylphenyl group.
The key features include:
An Electrophilic α-Carbon: The chlorine atom at the α-position makes this carbon a prime target for nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functional groups. nih.govnih.gov
A Bulky, Hydrophobic Substituent: The 4-tert-butyl group is a large, non-polar moiety. This group significantly influences the molecule's solubility, generally increasing its affinity for non-polar solvents. Sterically, it can direct the approach of reagents in chemical reactions and plays a crucial role in the binding of molecules to biological targets, often fitting into hydrophobic pockets of enzymes or receptors. nih.gov
The Anilide Moiety: The connection of the amide nitrogen to a phenyl ring delocalizes the nitrogen's lone pair of electrons into the aromatic system. This electronic effect makes the amide less basic than a typical alkyl amine and influences the rotational barrier around the C-N bond.
Below is a table summarizing some of the key physicochemical properties of a related compound, N-(tert-butyl)-2-chloropropanamide, which provides insight into the general characteristics of this class of molecules.
| Property | Value |
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| XLogP3 (Predicted) | 3.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem for the isomeric compound N-(2-tert-butylphenyl)-2-chloropropanamide, providing approximate values for the target molecule. uni.lu
Historical Perspective of Relevant Chemical Transformations
The synthesis of a molecule like this compound relies on fundamental reactions with a rich history in organic chemistry.
The formation of the amide bond, specifically the anilide linkage, is a classic acylation reaction. Historically, this is achieved by reacting an aniline (in this case, 4-tert-butylaniline) with a reactive carboxylic acid derivative, most commonly an acyl chloride (2-chloropropanoyl chloride). This type of reaction, known for over a century, is a robust and widely used method for creating amides due to its efficiency and broad applicability. nih.govresearchgate.netacs.org
The introduction of the chlorine atom at the α-position to a carbonyl group is another cornerstone transformation. The classical approach to synthesizing α-haloamides involves using an α-haloacetyl halide as the starting material for the amidation reaction. nih.gov Over the decades, numerous methods for the α-halogenation of carbonyl compounds have been developed, including the use of reagents like N-chlorosuccinimide (NCS). organic-chemistry.org The discovery by Paul Walden in 1896 of stereochemical inversion during certain nucleophilic substitutions laid the groundwork for understanding the mechanisms of these reactions, which are critical to the utility of α-haloamides as chiral building blocks. openstax.org
More recently, palladium-catalyzed C-H functionalization reactions have been developed to synthesize complex cyclic structures, such as oxindoles, from α-chloroacetanilide precursors, showcasing the evolution of synthetic strategies involving these motifs. acs.org
Current Research Landscape and Emerging Trends in this compound Chemistry
While specific research focusing exclusively on this compound is limited, the structural components of the molecule are subjects of intense investigation in modern organic synthesis and medicinal chemistry.
The synthetic utility of this compound lies in the reactivity of its α-chloroamide group. This functional group is a versatile precursor for further molecular elaboration. nih.gov
Modern Synthetic Applications:
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) via an SN2 mechanism, typically with inversion of stereochemistry if the α-carbon is a chiral center. nih.gov This provides a direct route to α-aminoamides, α-hydroxyamides, and α-thioamides.
Radical Reactions: Transition-metal catalysis has opened new pathways for reactions involving α-haloamides, proceeding through radical intermediates. This allows for enantioconvergent couplings where a racemic mixture of the α-haloamide can be converted into a single enantiomer of the product, a significant advancement in asymmetric synthesis. nih.gov
Latent Enolates: α-Haloamides can be used as "latent enolates." Under the influence of a suitable catalyst, they can engage in reactions analogous to traditional enolate chemistry, such as asymmetric Mannich-type reactions, without the need for strong bases. acs.org
Recent advancements in synthesis focus on greener and more efficient methods. This includes the development of photocatalytic and electro-synthetic protocols for amide formation and functionalization. nih.govmdpi.com For instance, photoenzymatic catalysis has emerged as a powerful tool for the highly enantioselective synthesis of chiral α-chloroamides. nih.gov Furthermore, new coupling reagents and in-situ activation methods continue to be developed to form amide bonds under milder conditions. nih.govacs.org
The reaction mechanisms of α-haloamides are a subject of ongoing theoretical and experimental study. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of these transformations. sci-hub.seresearchgate.netresearchgate.net
Areas of Mechanistic Interest:
Nucleophilic Substitution Pathways: While the SN2 mechanism is common for primary and secondary α-haloamides, alternative pathways such as SN1 or radical-mediated processes can occur depending on the substrate, nucleophile, and reaction conditions. nih.govresearchgate.net Computational studies help to model the transition states and activation energies for these competing pathways. up.ac.za
Rearrangement Reactions: Under basic conditions, α-haloamides can undergo rearrangements. One notable pathway involves the formation of an intermediate aziridinone (B14675917) (an α-lactam), which can then be opened by a nucleophile. Predicting the regioselectivity of this ring-opening is a complex problem that has been investigated through mechanistic and theoretical studies. nih.gov
Influence of Substituents: Theoretical studies on aniline derivatives explore how substituents, such as the tert-butyl group, affect the electronic properties of the molecule. researchgate.net The steric and electronic influence of the N-aryl group can impact the reactivity of the α-carbon and the conformational preferences of the amide bond, which in turn affects stereoselectivity in asymmetric reactions. nih.gov
These investigations are crucial for designing new catalysts and reaction conditions that can control the outcome of chemical transformations with high precision and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHRWYTDPAXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Tert Butylphenyl 2 Chloropropanamide
Direct Acylation Routes
Synthesis via Acylation of 4-tert-butylaniline (B146146) with 2-chloropropanoyl chloride
The most common and direct synthesis of N-(4-tert-butylphenyl)-2-chloropropanamide is achieved through the acylation of 4-tert-butylaniline with 2-chloropropanoyl chloride. This nucleophilic acyl substitution reaction involves the attack of the amine group of 4-tert-butylaniline on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure involves dissolving 4-tert-butylaniline in a suitable solvent, followed by the addition of a base. The reaction mixture is then cooled, and 2-chloropropanoyl chloride is added dropwise to control the exothermic reaction. After the addition is complete, the reaction is typically stirred for several hours at room temperature to ensure completion. The product can then be isolated and purified through standard techniques such as filtration, washing, and recrystallization.
A procedure analogous to the synthesis of N-aryl-2-chloroacetamides can be adapted, where an aromatic amine is reacted with a chloroacyl chloride in a suitable solvent. uaic.ro For instance, a facile one-pot synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature, affording high yields. rsc.org
Table 1: Representative Reaction Parameters for Acylation
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (B52724) | Provides a medium for the reaction and can influence reaction rate and yield. |
| Base | Pyridine, Triethylamine, DBU, Potassium Carbonate | Neutralizes the HCl byproduct, driving the reaction to completion. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
Exploration of Catalyst Systems for Enhanced Efficiency
To improve the rate and yield of the acylation reaction, various catalyst systems can be employed. These catalysts can facilitate the reaction by activating either the acylating agent or the amine.
Lewis Acids: Lewis acids such as gallium(III) triflate (Ga(OTf)₃) have been shown to be effective catalysts for the Friedel-Crafts acylation of aniline (B41778) derivatives. researchgate.net While this typically refers to acylation on the aromatic ring, under certain conditions, Lewis acids can also enhance N-acylation.
Phase Transfer Catalysts (PTCs): In biphasic reaction systems, PTCs like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the transfer of reactants between the aqueous and organic phases, leading to higher reaction rates and yields. Studies on the N-acetylation of anilines have demonstrated the effectiveness of PTCs in the presence of a base like potassium carbonate. nih.gov
Organic Bases as Catalysts: As mentioned, strong, non-nucleophilic bases like DBU can act as effective catalysts for the acylation of anilines with chloroacyl chlorides, leading to high yields in short reaction times. rsc.org
Table 2: Comparison of Catalyst Systems for Acylation
| Catalyst Type | Example | Advantages |
| Lewis Acid | Ga(OTf)₃ | Can activate the acylating agent. |
| Phase Transfer Catalyst | TBAB | Useful for biphasic reactions, can improve reaction rates. |
| Organic Base | DBU | High efficiency, mild reaction conditions. |
Solvent Effects and Reaction Condition Optimization
The choice of solvent can have a significant impact on the outcome of the acylation reaction. The polarity of the solvent can influence the solubility of the reactants and the stability of the transition state. Aprotic solvents such as THF, dichloromethane, and acetonitrile are commonly used.
Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Factors to consider include:
Stoichiometry of Reactants: The molar ratio of 4-tert-butylaniline to 2-chloropropanoyl chloride can be adjusted to ensure complete consumption of the limiting reagent.
Reaction Temperature: Lowering the temperature during the addition of the acyl chloride can help to control the exothermicity of the reaction and prevent the formation of byproducts.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Alternative Synthetic Pathways
Beyond direct acylation, alternative synthetic strategies can be employed to synthesize this compound. These methods may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions.
Amide Formation via Coupling Reactions
Modern amide bond formation often utilizes coupling reagents that activate the carboxylic acid component, in this case, 2-chloropropanoic acid, to facilitate its reaction with the amine. This approach avoids the use of highly reactive acyl chlorides.
Commonly used coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA). researchgate.net This method is widely used in peptide synthesis and can be applied to the synthesis of a broad range of amides. The reaction typically proceeds at room temperature and offers good yields with a variety of functionalized substrates. researchgate.net
Table 3: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Base | Typical Solvent |
| EDC | HOBt | DIPEA, Triethylamine | DMF, DCM |
| DCC | DMAP | - | DCM |
| HATU | - | DIPEA | DMF |
Post-functionalization Approaches to Introduce the Chloropropanamide Moiety
An alternative strategy involves first synthesizing N-(4-tert-butylphenyl)propanamide and then introducing the chlorine atom at the α-position of the propanamide moiety in a subsequent step. This post-functionalization approach can be advantageous if the starting propanamide is more readily available or if direct acylation with 2-chloropropanoyl chloride proves to be problematic.
A unified approach to the α-functionalization of amides has been developed that involves rendering the α-position of the amide electrophilic through an umpolung transformation. acs.orgnih.gov This can be achieved by treating the amide with a suitable reagent to form a keteniminium species or an electrophilic enolonium species. acs.orgnih.gov This activated intermediate can then react with a variety of nucleophiles, including halide ions, to introduce the desired functionality at the α-position. For instance, the use of tetrabutylammonium halides as a source of halide nucleophiles has been shown to be effective in affording α-halogenated amides in high yields. acs.orgnih.gov
This method offers a chemoselective way to introduce a chlorine atom onto the pre-formed amide backbone, providing a valuable alternative to the direct use of chlorinated acylating agents.
Chemical Reactivity and Transformation Pathways of N 4 Tert Butylphenyl 2 Chloropropanamide
Reactions at the α-Chloro Center
The α-chloro center of N-(4-tert-butylphenyl)-2-chloropropanamide is the focal point of its chemical reactivity. The chlorine atom, being electronegative, withdraws electron density from the α-carbon, rendering it electrophilic and susceptible to attack by nucleophiles. The adjacent amide group can also influence the reactivity of this center through its electronic and steric effects.
Nucleophilic Substitution Reactions (SN1, SN2, SNi)
Nucleophilic substitution reactions at the α-chloro center can proceed through various mechanisms, including SN1 (unimolecular nucleophilic substitution), SN2 (bimolecular nucleophilic substitution), and SNi (internal nucleophilic substitution). The prevailing mechanism is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
Given that the α-carbon is secondary, both SN1 and SN2 pathways are plausible. An SN2 mechanism, involving a backside attack by the nucleophile with inversion of stereochemistry, is often favored for α-halo amides in the presence of strong, unhindered nucleophiles and polar aprotic solvents. An SN1 mechanism, proceeding through a carbocation intermediate, might be facilitated by polar protic solvents and weaker nucleophiles. The SNi mechanism is less common and typically requires specific reagents that can deliver the nucleophile internally.
Oxygen-containing nucleophiles, such as alcohols, alkoxides, and carboxylates, can displace the chloride ion to form new carbon-oxygen bonds. For instance, the reaction with an alkoxide, such as sodium ethoxide, would be expected to proceed via an SN2 mechanism to yield the corresponding α-ethoxy amide.
Reaction with Alkoxides: In a typical reaction, this compound would be treated with a sodium alkoxide in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107). The alkoxide ion acts as a potent nucleophile, attacking the α-carbon and displacing the chloride.
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |
| Sodium Methoxide | N-(4-tert-butylphenyl)-2-methoxypropanamide | Methanol | 25-50 | 85-95 |
| Sodium Ethoxide | N-(4-tert-butylphenyl)-2-ethoxypropanamide | Ethanol | 25-60 | 80-90 |
| Sodium tert-butoxide | N-(4-tert-butylphenyl)-2-tert-butoxypropanamide | tert-butanol | 50-80 | 60-75 |
The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of analogous α-chloro amides.
Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, react with this compound to form α-amino amides. These reactions are fundamental in the synthesis of various biologically active molecules and typically proceed via an SN2 pathway.
Reaction with Amines: The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. An excess of the amine nucleophile can also serve as the base.
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| Ammonia | N-(4-tert-butylphenyl)-2-aminopropanamide | Excess NH₃ | Ethanol | 50-70 | 70-85 |
| Diethylamine | N-(4-tert-butylphenyl)-2-(diethylamino)propanamide | Triethylamine | Acetonitrile (B52724) | 25-50 | 85-95 |
| Aniline (B41778) | N-(4-tert-butylphenyl)-2-(phenylamino)propanamide | K₂CO₃ | DMF | 60-90 | 75-90 |
The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of analogous α-chloro amides.
Carbon-based nucleophiles, such as cyanide ions and enolates, can be used to form new carbon-carbon bonds at the α-position. These reactions are significant for extending the carbon skeleton of the molecule.
Reaction with Cyanide: The reaction with sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO, introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Reaction with Enolates: Enolates derived from esters, ketones, or other carbonyl compounds can act as soft carbon nucleophiles, leading to the formation of β-dicarbonyl compounds or their derivatives.
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |
| Sodium Cyanide | N-(4-tert-butylphenyl)-2-cyanopropanamide | DMSO | 60-100 | 70-85 |
| Diethyl malonate (with NaOEt) | Diethyl 2-(1-((4-tert-butylphenyl)amino)-1-oxopropan-2-yl)malonate | Ethanol | 50-80 | 65-80 |
The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of analogous α-chloro amides.
Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with α-chloro amides to form α-thioether derivatives. Phosphorus nucleophiles, like phosphines, can also participate in substitution reactions.
Reaction with Thiolates: In the presence of a base, thiols are converted to the more nucleophilic thiolates, which readily displace the chloride in an SN2 reaction.
Reaction with Phosphines: Triphenylphosphine, a common phosphorus nucleophile, can react to form a phosphonium (B103445) salt, which can then be converted to other functional groups, for example, via the Wittig reaction if the carbonyl group were an aldehyde or ketone.
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| Sodium thiophenoxide | N-(4-tert-butylphenyl)-2-(phenylthio)propanamide | - | DMF | 25-50 | 90-98 |
| Ethanethiol | N-(4-tert-butylphenyl)-2-(ethylthio)propanamide | Triethylamine | THF | 25-40 | 85-95 |
| Triphenylphosphine | (1-((4-tert-butylphenyl)amino)-1-oxopropan-2-yl)triphenylphosphonium chloride | - | Toluene | 80-110 | 70-85 |
The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of analogous α-chloro amides.
Elimination Reactions to Form Unsaturated Species
In the presence of a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction to form the corresponding α,β-unsaturated amide, N-(4-tert-butylphenyl)acrylamide. This reaction involves the abstraction of a proton from the β-carbon and the simultaneous expulsion of the chloride ion.
Strong, non-nucleophilic bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) are typically employed to favor elimination over substitution. The reaction is generally carried out in an aprotic solvent at elevated temperatures.
| Base | Product | Solvent | Temperature (°C) | Yield (%) |
| Potassium tert-butoxide | N-(4-tert-butylphenyl)acrylamide | THF | 50-70 | 75-90 |
| Lithium diisopropylamide (LDA) | N-(4-tert-butylphenyl)acrylamide | THF | -78 to 25 | 80-95 |
The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of analogous α-halo amides.
Rearrangements Involving the Chlorine Atom
While specific studies detailing rearrangements of this compound are not extensively documented, the reactivity of analogous aromatic N-chloroamides provides insight into potential transformation pathways. One notable reaction is the photoinduced rearrangement of aromatic N-chloroamides, which upon exposure to UV light or sunlight, can convert efficiently to chloroaromatic amides. acs.orgacs.org This transformation proceeds through the formation of arylamidyl radicals as intermediates. acs.orgacs.org
The course and outcome of such a rearrangement are influenced by several factors, including the specifics of the light exposure (wavelength, intensity, and duration) and inherent structural characteristics of the molecule, such as the directing effects of substituents on the aromatic ring. acs.orgacs.org In the solid state, the reaction is triggered by the homolysis of the N-Cl bond, leading to chlorine atoms that can then substitute hydrogen atoms on the aromatic ring, often at the para position. acs.org
For this compound, a theoretical rearrangement could involve the migration of the chlorine atom from the propionamide (B166681) side chain to the aromatic ring. However, the more documented rearrangements in similar structures involve an N-chloroamide, where the chlorine is directly attached to the nitrogen.
Reactions of the Amide Functionality
The amide group in this compound is a key site for various chemical transformations, including hydrolysis, N-alkylation, N-acylation, and reduction.
The nitrogen atom of the amide in this compound can act as a nucleophile, participating in N-alkylation and N-acylation reactions. However, amides are generally weak nucleophiles. To facilitate N-alkylation, the amide must typically be deprotonated by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the more nucleophilic conjugate base. stackexchange.com This anion can then react with an alkyl halide in an SN2 reaction. stackexchange.com
Modern methods for N-alkylation of amides also include catalytic approaches. For instance, iridium complexes have been used to catalyze the N-alkylation of amides using alcohols as the alkylating agents, a process that is considered atom-economical. researchgate.net Other transition metals like cobalt have also been employed in nanoparticle form to catalyze the N-alkylation of amides with alcohols. nih.gov These reactions proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting intermediate. nih.govionike.com
The table below summarizes various catalytic systems used for the N-alkylation of amides, which could be applicable to this compound.
| Catalyst System | Alkylating Agent | Conditions | Reference |
| [Cp*IrCl2]2/NaOAc | Alcohols | Solvent-free, 130 °C | researchgate.net |
| Cobalt nanoparticles on carbon | Alcohols | KOH, Toluene, 115-130 °C | nih.gov |
| FeCl2/K2CO3 | Benzylic alcohols | Toluene, 1 atm Argon | ionike.com |
| Microwave irradiation | Alkyl halides | Solvent-free, PTC | mdpi.com |
This table presents examples of catalytic systems for N-alkylation of amides and does not represent experiments conducted specifically on this compound.
The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (CH2), converting the amide into a secondary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). The reaction typically requires anhydrous conditions and is often carried out in solvents like tetrahydrofuran (THF) or diethyl ether. Other reducing agents, such as borane (B79455) complexes (e.g., BH3·THF), can also be used for the reduction of amides. The choice of reducing agent can sometimes offer different levels of chemoselectivity if other reducible functional groups are present in the molecule.
Reactions Involving the Aromatic Ring
The 4-tert-butylphenyl group in this compound is susceptible to electrophilic aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edulibretexts.org The substituents already present on the ring influence the rate and regioselectivity of the reaction. uci.edu
The 4-tert-butylphenyl group in the target molecule has two substituents to consider: the tert-butyl group and the -NHCOCHClCH3 group.
The tert-butyl group is an alkyl group and is considered an activating group and an ortho, para-director. stackexchange.com It donates electron density to the ring primarily through an inductive effect, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orgstackexchange.com However, the bulkiness of the tert-butyl group can sterically hinder attack at the ortho positions. stackexchange.com
The amide group (-NHCOR) is generally considered an activating, ortho, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.
In this compound, the para position relative to the amide is already occupied by the tert-butyl group. Therefore, electrophilic attack will be directed to the positions ortho to the amide group (positions 2 and 6 on the ring, assuming the amide is at position 1 and the tert-butyl at position 4).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst (e.g., FeBr3, AlCl3).
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
The table below outlines the expected major products for some of these reactions on the 4-tert-butylphenyl moiety.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO3, H2SO4 | N-(4-tert-butyl-2-nitrophenyl)-2-chloropropanamide |
| Bromination | Br2, FeBr3 | N-(2-bromo-4-tert-butylphenyl)-2-chloropropanamide |
| Acylation | CH3COCl, AlCl3 | N-(2-acetyl-4-tert-butylphenyl)-2-chloropropanamide |
This table is predictive, based on established principles of electrophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions
The presence of a chlorine atom at the α-position to the amide carbonyl group makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity of analogous α-chloroamides is well-established and provides a strong basis for predicting its behavior.
Suzuki-Miyaura Coupling:
A significant advancement in the cross-coupling of α-chloroamides was reported in the nickel-catalyzed stereoconvergent Suzuki arylation of racemic α-chloroamides. nih.govacs.org This methodology allows for the enantioselective synthesis of α-aryl amides. It is conceivable that this compound could undergo a similar transformation. In a typical reaction, a nickel catalyst, often in combination with a chiral ligand, would facilitate the coupling of the α-chloroamide with an arylboronic acid or its derivative. nih.govacs.org The reaction can be applied to both α-chloro and α-bromoamides, with the former being relevant to the subject compound. nih.govacs.org
A plausible reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The products of such reactions, enantioenriched α-aryl amides, are valuable intermediates for the synthesis of α-arylcarboxylic acids and primary alcohols. nih.govacs.org
Table 1: Plausible Nickel-Catalyzed Asymmetric Suzuki-Miyaura Coupling of an α-Chloroamide
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Product (α-Aryl Amide) | Enantiomeric Excess (ee) |
| 1 | Phenylboronic acid | NiBr₂·diglyme / Chiral Ligand | N-(4-tert-butylphenyl)-2-phenylpropanamide | High (expected) |
| 2 | 4-Methylphenylboronic acid | NiBr₂·diglyme / Chiral Ligand | N-(4-tert-butylphenyl)-2-(4-methylphenyl)propanamide | High (expected) |
| 3 | 4-Methoxyphenylboronic acid | NiBr₂·diglyme / Chiral Ligand | N-(4-tert-butylphenyl)-2-(4-methoxyphenyl)propanamide | High (expected) |
| Data is hypothetical based on analogous reactions reported in the literature. nih.govacs.org |
Negishi Coupling:
The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another viable pathway for the functionalization of this compound. organic-chemistry.orgresearchgate.netnih.gov This reaction is known for its high functional group tolerance. The use of commercially available catalysts like Pd(P(t-Bu)₃)₂ has been shown to be effective for the coupling of a wide range of aryl and vinyl chlorides with organozinc reagents. researchgate.net Cobalt-based catalysts have also been developed for the Negishi-type cross-coupling of amides. organic-chemistry.org
Other Cross-Coupling Reactions:
The reactivity of the C-Cl bond in this compound could potentially be exploited in other cross-coupling reactions, such as Stille coupling (with organostannanes) and Hiyama coupling (with organosilanes), under appropriate catalytic conditions. The choice of catalyst and reaction conditions would be crucial for achieving high yields and selectivity.
Other Reactive Centers and Cascade Reactions
Beyond the α-chloro position, the this compound molecule possesses other reactive sites that can be targeted for further synthetic transformations.
The tert-butyl group on the phenyl ring is generally considered to be sterically hindering and chemically robust. However, recent advancements in C-H functionalization chemistry have opened up possibilities for its selective modification. While direct C-H functionalization of the tert-butyl group in this compound has not been specifically reported, analogous transformations on other aromatic compounds suggest potential pathways.
Directed C-H activation, where a functional group on the molecule coordinates to a transition metal catalyst and directs the reaction to a specific C-H bond, is a powerful strategy. nih.gov The amide group in this compound could potentially act as a directing group, although functionalization would likely occur at the ortho-position of the phenyl ring rather than the tert-butyl group itself.
Innate C-H functionalization, which relies on the inherent reactivity of C-H bonds, could be another approach. nih.gov For instance, the catalytic generation of aryl radicals from boronic acids has been used for the C-H arylation of heteroarenes. nih.gov While less common for unactivated alkyl C-H bonds, the development of highly reactive catalysts could enable the functionalization of the tert-butyl group in the future.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. researchgate.netrsc.org The structure of this compound presents opportunities for its incorporation into cascade sequences for the synthesis of heterocyclic compounds. researchgate.netrsc.org
For example, a cascade reaction could be initiated by a nucleophilic substitution at the α-chloro position, followed by an intramolecular cyclization onto the aromatic ring or the amide nitrogen. The specific design of the reaction partners and conditions would determine the outcome of the cascade. While specific examples involving this compound are not available, the general principles of cascade reaction design can be applied to devise potential synthetic routes.
Table 2: Hypothetical Cascade Reaction for Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Potential Heterocyclic Product |
| This compound | 2-aminopyridine | Base, Pd-catalyst | Imidazo[1,2-a]pyridine derivative |
| This compound | o-phenylenediamine | Base | Benzodiazepine derivative |
| This compound | Ethyl acetoacetate | Base | Pyrrolidinone derivative |
| This table presents hypothetical reaction pathways based on known cascade reaction principles. |
Advanced Spectroscopic and Structural Elucidation of N 4 Tert Butylphenyl 2 Chloropropanamide and Its Key Derivatives
Spectroscopic Techniques for Mechanistic Elucidaion
Spectroscopic methods are paramount in monitoring the progress of chemical reactions and identifying transient intermediates. For a compound like N-(4-tert-butylphenyl)-2-chloropropanamide, these techniques provide real-time insights into its formation and subsequent transformations.
In-Situ NMR Spectroscopy for Reaction Monitoring and Intermediate Characterization
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions as they occur. By recording NMR spectra at various time intervals without altering the reaction mixture, it is possible to track the consumption of reactants, the formation of products, and the appearance of any intermediate species.
For the synthesis of this compound, which typically involves the acylation of 4-tert-butylaniline (B146146) with 2-chloropropionyl chloride, in-situ ¹H NMR can be particularly informative. The reaction progress can be monitored by observing the disappearance of the amine protons of 4-tert-butylaniline and the appearance of the amide proton signal in the product. Furthermore, shifts in the aromatic and aliphatic protons provide a detailed fingerprint of the molecular changes.
Table 1: Hypothetical ¹H NMR Chemical Shift Changes during the Synthesis of this compound
| Functional Group | Reactant (4-tert-butylaniline) | Product (this compound) |
|---|---|---|
| tert-Butyl Protons | ~1.3 ppm (s, 9H) | ~1.3 ppm (s, 9H) |
| Aromatic Protons | ~6.7-7.2 ppm (m, 4H) | ~7.3-7.5 ppm (m, 4H) |
| Amine/Amide Proton | ~3.7 ppm (s, 2H, -NH₂) | ~8.5 ppm (s, 1H, -NH-) |
| α-Proton to Chlorine | - | ~4.7 ppm (q, 1H, -CHCl-) |
Note: The chemical shifts are approximate and for illustrative purposes.
Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing insights into its functional groups and conformational isomers.
For this compound, IR spectroscopy is particularly sensitive to the polar bonds, making it ideal for identifying the amide C=O and N-H stretching vibrations. The position of these bands can also give clues about hydrogen bonding. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide valuable information about the phenyl ring and the C-Cl bond. The combination of both techniques allows for a comprehensive vibrational assignment. For instance, studies on similar N-(substituted phenyl)-2-chloroacetamides show characteristic C=O stretching frequencies around 1670 cm⁻¹ and N-H stretching around 3260 cm⁻¹. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | ~3300-3250 | IR, Raman |
| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | ~2960-2870 | IR, Raman |
| Amide I (C=O Stretch) | ~1670-1650 | IR |
| Aromatic C=C Stretch | ~1600, ~1510 | IR, Raman |
| Amide II (N-H Bend) | ~1550-1530 | IR |
Mass Spectrometry for Reaction Pathway Mapping
Mass spectrometry (MS) is an indispensable tool for identifying the molecular weight of compounds and elucidating their structure through fragmentation analysis. In the context of reaction monitoring, MS can identify reactants, products, and byproducts, thereby helping to map the reaction pathway.
For this compound, the molecular ion peak [M]⁺ would be expected at m/z 239, with an isotopic peak at m/z 241 due to the presence of the ³⁷Cl isotope. Fragmentation patterns can also be predicted. For instance, a common fragmentation for amides is the cleavage of the amide bond. The predicted collision cross section (CCS) for the protonated molecule [M+H]⁺ is 154.7 Ų. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ (with ³⁵Cl) | 239.1 |
| [M]⁺ (with ³⁷Cl) | 241.1 |
| [M+H]⁺ | 240.1 |
Crystallographic Analysis (X-ray Diffraction)
X-ray diffraction (XRD) on single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Determination of Solid-State Molecular Structure and Conformation
While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as N,N'-(1,2-phenylene)bis(2-chloroacetamide), provides valuable insights. iucr.orgnih.govdoaj.org In such structures, the amide group is typically planar, but can be twisted relative to the phenyl ring. iucr.orgnih.govdoaj.org For this compound, one would expect the propanamide side chain to exhibit a specific conformation influenced by steric hindrance from the bulky tert-butyl group.
Table 4: Expected Bond Lengths and Angles for this compound based on Analogous Structures
| Parameter | Expected Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.34 Å |
| C-Cl Bond Length | ~1.78 Å |
| C-N-C Bond Angle | ~125° |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides critical insights into the three-dimensional arrangement of chiral molecules. For this compound, the presence of a stereocenter at the second carbon of the propanamide moiety makes these techniques indispensable for determining enantiomeric purity and assigning the absolute configuration of synthesized batches.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the spatial arrangement of atoms around the chiral center and the conformation of the molecule in solution. nih.govphotophysics.com The aromatic 'tert'-butylphenyl group in this compound acts as a chromophore, which is essential for measurable CD signals in the near-ultraviolet (UV) region (typically 200-400 nm). mdpi.com
The two enantiomers of a chiral compound are non-superimposable mirror images and, as such, will produce CD spectra that are equal in magnitude but opposite in sign. For instance, if the (R)-enantiomer of this compound exhibits a positive Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band) at a specific wavelength, the (S)-enantiomer will display a negative Cotton effect of the same intensity at that same wavelength. This principle is fundamental to the quantification of enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the opposing signals cancel each other out.
The enantiomeric excess (% ee) can be determined by comparing the CD signal intensity of a sample to that of a pure enantiomeric standard. The relationship is typically linear, allowing for precise quantification.
Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]), deg·cm²·dmol⁻¹ |
| (R)-N-(4-tert-butylphenyl)-2-chloropropanamide | 245 | +15,000 |
| (S)-N-(4-tert-butylphenyl)-2-chloropropanamide | 245 | -15,000 |
| Racemic Mixture | 245 | 0 |
Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum shows this rotation across a range of wavelengths, and the curve's shape, particularly around the chromophore's absorption bands (the Cotton effect), is characteristic of a specific enantiomer. researchgate.net The sign of the Cotton effect in an ORD spectrum is directly related to the absolute configuration of the molecule.
By comparing the experimentally obtained CD and ORD spectra with data from theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of a newly synthesized batch of this compound can be unequivocally assigned as either (R) or (S). This computational approach models the chiroptical properties of a known configuration, and a match with the experimental data confirms the stereochemistry of the sample. nih.gov
Table 2: Illustrative Optical Rotatory Dispersion Data for this compound
| Enantiomer | Wavelength (nm) | Specific Rotation ([α]) |
| (R)-Enantiomer | 589 (D-line) | +45.5° |
| (S)-Enantiomer | 589 (D-line) | -45.5° |
| (R)-Enantiomer | 300 | +250.0° |
| (S)-Enantiomer | 300 | -250.0° |
The determination of enantiomeric purity is often achieved using non-enantioselective High-Performance Liquid Chromatography (HPLC) with a CD detector (HPLC-CD). nih.govnih.gov This method allows for the simultaneous measurement of both UV absorption and the CD signal. An achiral column can be used to separate the target compound from other impurities, while the CD detector provides information on the enantiomeric composition of the eluting peak. nih.gov The ratio of the CD to UV signal, known as the anisotropy factor (g-factor), is directly proportional to the enantiomeric purity. nih.gov
Emerging Research Avenues and Future Directions for N 4 Tert Butylphenyl 2 Chloropropanamide Chemistry
Development of Sustainable and Green Synthetic Approaches
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. ucl.ac.ukresearchgate.netacs.org For N-(4-tert-butylphenyl)-2-chloropropanamide, this involves moving away from traditional batch processes that often utilize hazardous reagents and solvents, towards more sustainable alternatives.
Catalysis in this compound Synthesis and Reactions
Future synthetic strategies for this compound will likely focus on catalytic methods that improve atom economy and reduce waste. catalyticamidation.info While conventional synthesis often relies on stoichiometric activating agents for amide bond formation, catalytic approaches offer a greener alternative with water as the primary byproduct. ucl.ac.ukcatalyticamidation.info
Table 1: Comparison of Conventional vs. Catalytic Amide Synthesis
| Feature | Conventional Synthesis | Catalytic Synthesis |
| Reagents | Stoichiometric coupling agents (e.g., carbodiimides, acid chlorides) | Catalytic amounts of transition metals, organocatalysts, or enzymes |
| Byproducts | Significant amounts of chemical waste | Primarily water |
| Efficiency | Often lower atom economy | Higher atom economy |
| Conditions | Can require harsh conditions | Often milder reaction conditions |
Research into the use of various catalysts, such as those based on boron, catalyticamidation.info rhodium, researchgate.net and copper, researchgate.net for the synthesis of amides is an active area. Biocatalytic methods, employing enzymes for amide bond formation, also present a promising green alternative. rsc.org The application of these catalytic systems to the synthesis of this compound could lead to more efficient and environmentally friendly production processes.
Flow Chemistry and Continuous Processing
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. researchgate.netnih.gov The synthesis of amides has been successfully demonstrated in continuous flow reactors, often leading to higher yields and shorter reaction times. prolabas.comthieme-connect.de
The implementation of flow chemistry for the synthesis of this compound could involve the continuous reaction of 4-tert-butylaniline (B146146) with a 2-chloropropanoyl derivative in a microreactor. This approach would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to a cleaner reaction profile and easier purification. Furthermore, integrating in-line purification techniques could enable a fully continuous manufacturing process. acs.org
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The fields of drug discovery and materials science are increasingly relying on automated synthesis and high-throughput experimentation (HTE) to accelerate research. umich.eduprf.org These platforms allow for the rapid synthesis and screening of large libraries of compounds, significantly speeding up the discovery of new molecules with desired properties.
This compound can be readily integrated into such platforms as a versatile building block. Its structure allows for diversification at multiple points, including substitution on the aromatic ring and displacement of the chlorine atom. Automated platforms could be used to synthesize a library of derivatives of this compound, which could then be screened for various biological activities or material properties. nih.govnih.gov
Table 2: Potential Diversification of this compound in HTE
| Modification Site | Potential Reagents/Reactions | Resulting Functional Groups |
| Aromatic Ring | Electrophilic aromatic substitution | Nitro, halo, alkyl, acyl groups |
| Amide N-H | Alkylation, acylation | N-alkyl, N-acyl amides |
| α-Chloro position | Nucleophilic substitution | Amines, alcohols, thiols, azides |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., photochemistry, electrochemistry)
Non-conventional activation methods, such as photochemistry and electrochemistry, offer unique opportunities to explore novel reactivity and develop new synthetic pathways. mdpi.comnih.gov These methods can often be conducted under mild conditions and can provide access to reactive intermediates that are difficult to generate using traditional thermal methods.
The photochemical reactivity of related chloroanilide structures suggests that this compound could undergo a variety of light-induced transformations. rsc.org For instance, irradiation could lead to homolytic cleavage of the C-Cl bond, generating a radical intermediate that could participate in cyclization or addition reactions.
Electrochemical methods could be employed for both the synthesis and transformation of this compound. Anodic oxidation could generate N-centered radicals, which could undergo intramolecular cyclization or intermolecular reactions. nih.gov Electrosynthesis also presents a green alternative for amide bond formation itself. rsc.orgrsc.org
Advanced Material Precursor Design and Chemical Modification
The structural features of this compound, including the rigid phenyl ring, the bulky tert-butyl group, and the reactive chloropropanamide moiety, make it an interesting candidate as a precursor for advanced materials. The tert-butyl group can enhance solubility and influence solid-state packing, while the amide functionality can participate in hydrogen bonding, a key interaction in the self-assembly of supramolecular structures.
Future research could focus on the synthesis of polymers or dendrimers incorporating the this compound motif. The reactive α-chloro group provides a convenient handle for polymerization or for grafting onto other polymer backbones. The resulting materials could have interesting properties for applications in areas such as organic electronics, liquid crystals, or as functional coatings.
Future Perspectives in Fundamental Organic Chemistry Research Utilizing this compound as a Model Compound
This compound and its derivatives can serve as valuable model compounds for fundamental studies in organic chemistry. The presence of both an N-aryl amide and an α-chloroamide functionality allows for the investigation of the interplay between these two groups and their influence on reactivity and conformation.
As an α-haloamide, this compound is a versatile building block for the synthesis of more complex molecules. bohrium.com The α-chloro atom can be displaced by a variety of nucleophiles, providing access to a wide range of substituted amides. This reactivity makes it a useful tool for the development of new synthetic methodologies. nih.govresearchgate.netnih.gov
Furthermore, the atropisomerism of related N-chloroamides suggests that derivatives of this compound could exhibit axial chirality, making them interesting targets for studies in stereochemistry and asymmetric synthesis. rsc.org
Q & A
Basic Research Question
- Methodological Answer : Optimization involves evaluating reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, highlights synthesis routes with yields of 75–84% for structurally similar amides, suggesting that reagent stoichiometry and stepwise purification (e.g., column chromatography, recrystallization) are critical. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction times can mitigate side-product formation . Advanced techniques like microwave-assisted synthesis or flow chemistry may enhance efficiency.
What advanced spectroscopic methods are recommended for structural confirmation of this compound?
Basic Research Question
- Methodological Answer : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. demonstrates the use of NMR and IR spectroscopy for analogous compounds, with assignments for amide protons ( 8.0–10.0 ppm) and carbonyl groups ( 165–175 ppm). For stereochemical analysis, 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals .
How can X-ray crystallography be applied to resolve structural ambiguities in this compound?
Advanced Research Question
- Methodological Answer : Single-crystal X-ray diffraction is ideal for unambiguous structural determination. and detail crystallographic studies of related chlorinated amides using SHELX software for refinement. Key steps include crystal growth (solvent evaporation or diffusion), data collection at low temperatures (100 K), and refinement with SHELXL to resolve disorder or twinning. Hydrogen-bonding networks and torsional angles can validate computational models .
What strategies are effective in evaluating the biological activity of this compound?
Advanced Research Question
- Methodological Answer : identifies structurally similar compounds as CB2 receptor modulators, suggesting in vitro assays (e.g., receptor-binding assays, enzyme inhibition) as a starting point. Use HEK293 cells transfected with CB2 receptors for activity screening. Dose-response curves (IC/EC) and selectivity profiling against related receptors (e.g., CB1) are essential. Molecular docking (AutoDock Vina) can predict binding modes to guide SAR studies .
What safety protocols are critical when handling this compound?
Basic Research Question
How should researchers address discrepancies in reported synthetic yields for analogous compounds?
Advanced Research Question
- Methodological Answer : Analyze variables such as reagent purity, solvent quality, and reaction scaling. shows yield variations (75–84%) for similar syntheses, likely due to differences in workup procedures. Reproducibility testing with controlled parameters (e.g., inert atmosphere, anhydrous solvents) and statistical design of experiments (DoE) can identify critical factors. Cross-validate results using alternative routes (e.g., Ullmann coupling vs. nucleophilic acyl substitution) .
What computational approaches support mechanistic studies of this compound’s reactivity?
Advanced Research Question
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model reaction pathways, such as amide bond formation or halogen displacement. and suggest using Gaussian or ORCA software to calculate transition-state energies and electrostatic potential maps. Molecular dynamics simulations (e.g., GROMACS) may predict solubility or aggregation behavior in biological systems .
How can stability studies under varying pH and temperature conditions be designed?
Advanced Research Question
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C, analyzing degradation via HPLC at intervals (0, 7, 14 days).
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. recommends storage at –20°C for long-term stability .
What HPLC conditions are optimal for purity analysis?
Basic Research Question
- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Detection at 254 nm is suitable for UV-active amides. and highlight the importance of method validation (linearity, LOD/LOQ) and spiking experiments to confirm peak identity .
How can reaction mechanisms for key synthetic steps be elucidated?
Advanced Research Question
- Methodological Answer : Isotopic labeling (e.g., ) or trapping intermediates (e.g., TEMPO for radicals) can clarify mechanisms. For example, uses HRMS to identify intermediates in Ugi-type reactions. Kinetic studies (variable-time NMR) and Hammett plots may reveal electronic effects of substituents on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
